molecular formula C12H10ClFN4OS B2870864 2-Amino-N'-(2-chloro-6-fluorobenzylidene)-4-methylthiazole-5-carbohydrazide CAS No. 383899-59-0

2-Amino-N'-(2-chloro-6-fluorobenzylidene)-4-methylthiazole-5-carbohydrazide

Cat. No.: B2870864
CAS No.: 383899-59-0
M. Wt: 312.75
InChI Key: YEGCYRXWTFSPPJ-FZSIALSZSA-N
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Description

2-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide typically involves the condensation of 2-amino-4-methylthiazole-5-carbohydrazide with 2-chloro-6-fluorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

2-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of both the thiazole ring and the Schiff base linkage contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-amino-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN4OS/c1-6-10(20-12(15)17-6)11(19)18-16-5-7-8(13)3-2-4-9(7)14/h2-5H,1H3,(H2,15,17)(H,18,19)/b16-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGCYRXWTFSPPJ-FZSIALSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)NN=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N)C(=O)N/N=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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